molecular formula C27H23N3O5S B2815200 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 866870-46-4

2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2815200
CAS No.: 866870-46-4
M. Wt: 501.56
InChI Key: IZEUQCJVZSQMLU-UHFFFAOYSA-N
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Description

2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 2-methoxybenzyl chloride under basic conditions.

    Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where benzofuro[3,2-d]pyrimidine derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and have been studied for their biological activity.

    Thioether-Containing Compounds: Similar compounds with thioether groups have been investigated for their chemical reactivity and biological properties.

    Acetamide Derivatives: Compounds with acetamide groups are common in medicinal chemistry and have diverse biological activities.

Uniqueness

What sets 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S/c1-33-19-13-11-18(12-14-19)28-23(31)16-36-27-29-24-20-8-4-6-10-22(20)35-25(24)26(32)30(27)15-17-7-3-5-9-21(17)34-2/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUQCJVZSQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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